molecular formula C14H29NO3 B6197859 N,N-bis(2-hydroxypropyl)octanamide CAS No. 106476-15-7

N,N-bis(2-hydroxypropyl)octanamide

Cat. No.: B6197859
CAS No.: 106476-15-7
M. Wt: 259.38 g/mol
InChI Key: CURGOLCMVABTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-hydroxypropyl)octanamide is a chemical compound with the molecular formula C14H29NO3. It is known for its versatile applications in various scientific fields, including pharmaceuticals, cosmetics, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-hydroxypropyl)octanamide can be synthesized through the reaction of octanoyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxypropyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N,N-bis(2-hydroxypropyl)octanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxypropyl)octanamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups allow for hydrogen bonding, which can stabilize or destabilize protein structures. The amide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-hydroxyethyl)octanamide
  • N,N-bis(2-hydroxypropyl)decanamide
  • N,N-bis(2-hydroxypropyl)hexanamide

Uniqueness

N,N-bis(2-hydroxypropyl)octanamide is unique due to its specific chain length and the presence of two hydroxyl groups, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-bis(2-hydroxypropyl)octanamide can be achieved through a two-step reaction process. The first step involves the reaction of octanoyl chloride with diethanolamine to form N,N-bis(2-hydroxyethyl)octanamide. The second step involves the reaction of N,N-bis(2-hydroxyethyl)octanamide with propylene oxide to form the desired product, N,N-bis(2-hydroxypropyl)octanamide.", "Starting Materials": [ "Octanoyl chloride", "Diethanolamine", "Propylene oxide" ], "Reaction": [ "Step 1: Octanoyl chloride is added dropwise to a solution of diethanolamine in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered and washed with diethyl ether to obtain N,N-bis(2-hydroxyethyl)octanamide.", "Step 2: N,N-bis(2-hydroxyethyl)octanamide is dissolved in dry THF and propylene oxide is added dropwise to the solution under nitrogen atmosphere. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered and washed with diethyl ether to obtain N,N-bis(2-hydroxypropyl)octanamide." ] }

CAS No.

106476-15-7

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)octanamide

InChI

InChI=1S/C14H29NO3/c1-4-5-6-7-8-9-14(18)15(10-12(2)16)11-13(3)17/h12-13,16-17H,4-11H2,1-3H3

InChI Key

CURGOLCMVABTPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CC(C)O)CC(C)O

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.